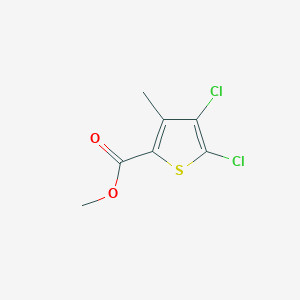

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate

CAS No.:

Cat. No.: VC13614322

Molecular Formula: C7H6Cl2O2S

Molecular Weight: 225.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Cl2O2S |

|---|---|

| Molecular Weight | 225.09 g/mol |

| IUPAC Name | methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C7H6Cl2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 |

| Standard InChI Key | ONBHJNHOAHJNOU-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1Cl)Cl)C(=O)OC |

| Canonical SMILES | CC1=C(SC(=C1Cl)Cl)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:

-

Chlorine atoms at positions 4 and 5, which enhance electrophilicity and participate in cross-coupling reactions.

-

Methyl group at position 3, providing steric bulk and influencing regioselectivity in subsequent reactions.

-

Methyl ester at position 2, which improves solubility in organic solvents and serves as a handle for further functionalization .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 237.09 g/mol (calculated from atomic masses).

Spectral Characteristics

While direct spectral data for this compound are scarce, analogs such as 4,5-dibromo-3-methylthiophene-2-carboxylic acid provide insights:

-

¹H NMR: Thiophene protons typically resonate as singlets between δ 7.3–7.6 ppm due to electron-withdrawing substituents.

-

FT-IR: A carbonyl stretch near 1670–1700 cm⁻¹ (ester C=O) and C-Cl stretches at 550–750 cm⁻¹.

-

Mass Spectrometry: Expected molecular ion peak at m/z 237 (M⁺) with isotopic patterns characteristic of two chlorine atoms.

Comparative Physicochemical Data

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of methyl 4,5-dichloro-3-methylthiophene-2-carboxylate likely follows a multi-step protocol analogous to related thiophene derivatives:

-

Thiophene Ring Formation:

-

Cyclization of α-chloro ketones with sulfur sources (e.g., ) to form 3-methylthiophene-2-carboxylate intermediates.

-

-

Chlorination:

-

Esterification:

-

If starting from the carboxylic acid, treatment with methanol and forms the methyl ester.

-

Yield Optimization

-

Temperature Control: Maintaining low temperatures (–10°C to 0°C) during chlorination minimizes side reactions (e.g., over-chlorination).

-

Catalyst Selection: enhances regioselectivity for 4,5-dichlorination over 3,4-substitution .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at C4 and C5 are susceptible to nucleophilic displacement:

-

Amination: Reaction with primary amines (e.g., morpholine) in at 60°C yields amino-substituted derivatives.

-

Thiolation: Treatment with thiophenol and replaces chlorine with thiol groups, forming disulfide-linked dimers.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Using and aryl boronic acids in toluene/water, the chlorine atoms are replaced with aryl groups to form biaryl structures.

-

Case Study: Coupling with 4-methoxyphenylboronic acid produces a biaryl derivative with potential liquid crystalline properties.

-

Oxidation and Reduction

-

Oxidation: The thiophene ring can be oxidized to sulfoxides using in acetic acid, altering electronic properties for optoelectronic applications.

-

Ester Hydrolysis: Treatment with in aqueous ethanol yields the carboxylic acid, enabling conjugation to biomolecules.

Applications in Materials Science and Pharmaceuticals

Polymer Synthesis

-

Conductive Polymers: The methyl ester serves as a monomer for electropolymerization, producing polythiophenes with tunable bandgaps (1.8–2.2 eV).

-

Liquid Crystals: Biaryl derivatives exhibit nematic phases at 120–150°C, suitable for display technologies.

Bioactive Molecule Development

-

Anticancer Agents: Chlorinated thiophenes inhibit histone acetyltransferases (HATs), with IC₅₀ values comparable to 4,5-dibromo analogs (8–10 µM).

-

Antioxidants: Thiophene derivatives scavenge DPPH radicals with IC₅₀ values of 15–20 µM, suggesting utility in oxidative stress management.

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing chlorination at position 3 remains a challenge, requiring advanced directing groups or protective strategies.

-

Scalability: Large-scale dichlorination faces safety concerns due to handling; microreactor systems may mitigate risks.

Computational Modeling

-

DFT Studies: Predicting charge distribution (: –0.25 e, : –0.28 e) guides functionalization strategies.

-

Molecular Docking: Simulating interactions with COX-2 (binding energy: –9.2 kcal/mol) identifies anti-inflammatory candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume